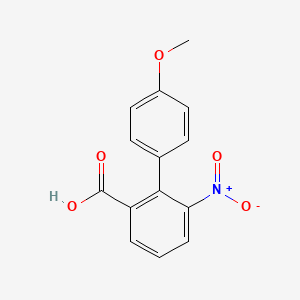
(2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound with a structure composed of a five-membered ring and two double bonds. It is a colorless liquid with an aromatic odor and a melting point of -5 °C. This compound is a furan derivative and is used as an organic intermediate in the synthesis of pharmaceuticals and other organic compounds.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a range of pharmaceuticals, including antifungal agents and antibacterial agents. It has also been used as a ligand in the synthesis of metal complexes for use in catalytic processes. Additionally, it has been used as a starting material in the synthesis of other organic compounds, such as β-lactams.
Wirkmechanismus
The mechanism of action of (2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one is not well understood. However, it is known to be an organic intermediate in the synthesis of pharmaceuticals and other organic compounds. It is believed to act as a catalyst in the reaction of aldehydes and ketones, leading to the formation of new compounds. Additionally, it may act as a ligand in the synthesis of metal complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one have not been extensively studied. However, it is known that this compound is an organic intermediate in the synthesis of pharmaceuticals and other organic compounds. Therefore, it is possible that it may have some effect on the biochemical and physiological processes of the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one in lab experiments include its low cost and easy availability. Additionally, it is a colorless liquid with an aromatic odor, making it easy to handle and store. The main limitation of this compound is that it is a volatile liquid, making it difficult to work with in some applications.
Zukünftige Richtungen
The potential future directions for (2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one research include further investigation of its biochemical and physiological effects, as well as its potential uses in the synthesis of other organic compounds. Additionally, further research could be conducted on the mechanism of action of this compound, as well as its potential applications in the synthesis of pharmaceuticals and other organic compounds. Finally, further research could be conducted on the potential uses of this compound in catalytic processes.
Synthesemethoden
The synthesis of (2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one can be achieved through a variety of methods. The most common method is a one-step synthesis via an aldol condensation between 4-methoxy-2-thiophen-2-yl-2-butanal and 5-methylfuran-2-carbaldehyde. This reaction is catalyzed by a base such as sodium hydroxide. The reaction produces a colorless liquid with a melting point of -5 °C.
Eigenschaften
IUPAC Name |
(E)-1-(5-methylfuran-2-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-9-4-7-12(14-9)11(13)6-5-10-3-2-8-15-10/h2-8H,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXDKTVOMRXGRK-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(5-Methylfuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



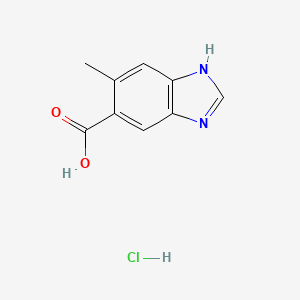

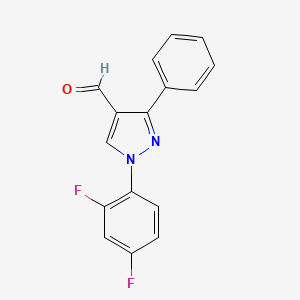
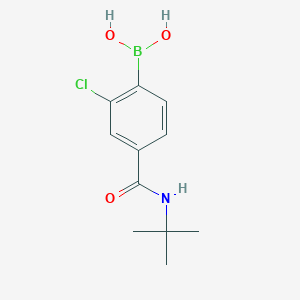

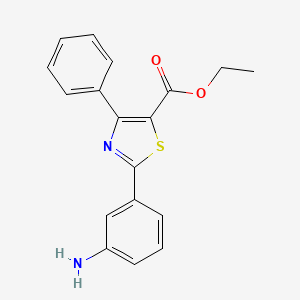
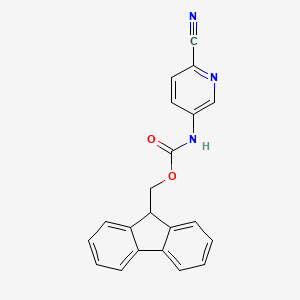
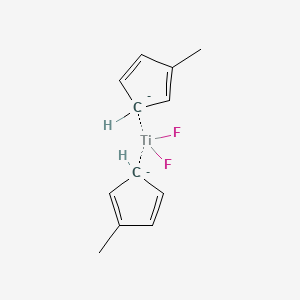

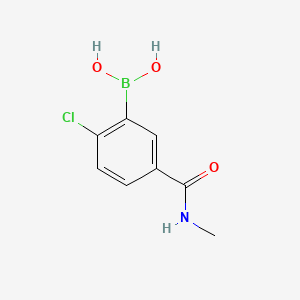
![10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one](/img/structure/B6341672.png)
